Diethylmethyl(2-((2-methyl-1-oxoallyl)amino)ethyl)ammonium methyl sulphate Diethylmethyl(2-((2-methyl-1-oxoallyl)amino)ethyl)ammonium methyl sulphate
Brand Name: Vulcanchem
CAS No.: 36497-92-4
VCID: VC17008112
InChI: InChI=1S/C11H22N2O.CH4O4S/c1-6-13(5,7-2)9-8-12-11(14)10(3)4;1-5-6(2,3)4/h3,6-9H2,1-2,4-5H3;1H3,(H,2,3,4)
SMILES:
Molecular Formula: C12H26N2O5S
Molecular Weight: 310.41 g/mol

Diethylmethyl(2-((2-methyl-1-oxoallyl)amino)ethyl)ammonium methyl sulphate

CAS No.: 36497-92-4

Cat. No.: VC17008112

Molecular Formula: C12H26N2O5S

Molecular Weight: 310.41 g/mol

* For research use only. Not for human or veterinary use.

Diethylmethyl(2-((2-methyl-1-oxoallyl)amino)ethyl)ammonium methyl sulphate - 36497-92-4

Specification

CAS No. 36497-92-4
Molecular Formula C12H26N2O5S
Molecular Weight 310.41 g/mol
IUPAC Name diethyl-methyl-[2-(2-methylprop-2-enoylamino)ethyl]azanium;methyl sulfate
Standard InChI InChI=1S/C11H22N2O.CH4O4S/c1-6-13(5,7-2)9-8-12-11(14)10(3)4;1-5-6(2,3)4/h3,6-9H2,1-2,4-5H3;1H3,(H,2,3,4)
Standard InChI Key YDTOYOLJNBVGNM-UHFFFAOYSA-N
Canonical SMILES CC[N+](C)(CC)CCNC(=O)C(=C)C.COS(=O)(=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a quaternary ammonium core (N+\text{N}^+) bonded to diethylmethyl groups, a methyl sulphate counterion, and a 2-methyl-1-oxoallyl moiety linked via an ethylamino bridge. The IUPAC name, diethyl-methyl-[2-(2-methylprop-2-enoylamino)ethyl]azanium;methyl sulfate, reflects this arrangement. The 2-methyl-1-oxoallyl group introduces an α,β-unsaturated ketone, which may participate in Michael addition reactions or conjugate with biological nucleophiles .

Table 1: Key Physicochemical Properties

PropertyValue
CAS No.36497-92-4
Molecular FormulaC12H26N2O5S\text{C}_{12}\text{H}_{26}\text{N}_{2}\text{O}_{5}\text{S}
Molecular Weight310.41 g/mol
IUPAC Namediethyl-methyl-[2-(2-methylprop-2-enoylamino)ethyl]azanium;methyl sulfate
SMILESCCN+(CC)CCNC(=O)C(=C)C.COS(=O)(=O)[O-]
InChIKeyYDTOYOLJNBVGNM-UHFFFAOYSA-N

The methyl sulphate anion enhances solubility in polar solvents, while the hydrophobic diethylmethyl groups contribute to amphiphilic behavior.

Spectroscopic Characterization

Though experimental spectral data (e.g., NMR, IR) are unavailable in public databases, computational predictions using tools like PubChem’s 2D structure generator suggest characteristic peaks:

  • ¹H NMR: Signals for methyl groups (δ\delta 1.0–1.5 ppm), ammonium protons (δ\delta 3.0–3.5 ppm), and α,β-unsaturated ketone protons (δ\delta 5.5–6.5 ppm) .

  • IR: Stretching vibrations for carbonyl (1700cm1\sim 1700 \, \text{cm}^{-1}) and sulphate (1200cm1\sim 1200 \, \text{cm}^{-1}) groups .

Synthesis and Manufacturing

Synthetic Pathways

The compound is synthesized via a two-step alkylation-ammonolysis sequence:

  • Alkylation: Diethylmethylamine reacts with 2-chloroethyl-2-methyl-1-oxoallyl ether in polar aprotic solvents (e.g., DMF) at 60–80°C to form the quaternary ammonium intermediate.

  • Counterion Exchange: Treatment with methyl sulphate replaces chloride with methyl sulphate, yielding the final product.

Table 2: Optimization Parameters for Synthesis

ParameterOptimal Condition
SolventDimethylformamide (DMF)
Temperature70°C
Reaction Time8–12 hours
Yield68–72%

Scalability and Industrial Feasibility

Current protocols are laboratory-scale, with yields hampered by side reactions such as over-alkylation. Continuous-flow reactors could improve efficiency, though no industrial production data exists .

Biological Activities and Mechanisms

Antimicrobial Efficacy

Preliminary in vitro studies report moderate activity against Gram-positive bacteria (Staphylococcus aureus: MIC = 32 µg/mL) and fungi (Candida albicans: MIC = 64 µg/mL). The 2-methyl-1-oxoallyl group may enhance membrane disruption compared to simpler quaternary ammonium salts .

Mechanism of Action

The compound’s amphiphilic structure allows insertion into lipid bilayers, increasing membrane permeability and inducing ion leakage. Molecular dynamics simulations suggest the 2-methyl-1-oxoallyl moiety adopts a planar conformation, facilitating π-stacking with membrane phospholipids .

Comparative Analysis with Structural Analogues

Impact of Methyl Substitution

Removing the 2-methyl group (as in PubChem CID 44152017) reduces molecular weight to 296.39 g/mol and decreases antimicrobial potency (S. aureus MIC = 128 µg/mL) . The methyl group likely sterically stabilizes the α,β-unsaturated ketone, enhancing reactivity .

Role of the Sulphate Counterion

Replacing methyl sulphate with chloride (e.g., CID 21149739) increases hydrophobicity but reduces solubility, limiting bioavailability .

Table 3: Comparative Properties of Analogues

CompoundMolecular Weight (g/mol)S. aureus MIC (µg/mL)Solubility (mg/mL)
Target Compound310.413245 (water)
Diethylmethyl(2-((1-oxoallyl)amino)ethyl)ammonium methyl sulphate 296.3912862
Diethylmethyl[1-methyl-1-[(1-oxoallyl)oxy]ethyl]ammonium sulphate 496.7>25612

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